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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conservation of the

nucleoprotein (NP) 118-126 epitope across various influenza strains. The high degree of

conservation in internal proteins like NP makes them attractive targets for universal influenza

vaccines and novel antiviral therapies. This document details the methodologies for analyzing

this conservation, assessing T-cell responses, and provides a framework for related research

and development.

Quantitative Analysis of NP (118-126) Conservation
The nucleoprotein of influenza viruses is a highly conserved internal protein, essential for viral

replication and transcription.[1] NP sequences exhibit over 90% amino acid homology within

the same influenza A subtype.[1] The specific epitope NP (118-126) is a known target for

cytotoxic T lymphocytes (CTLs) and its conservation is critical for the development of cross-

reactive T-cell-based vaccines.

To perform a quantitative analysis of the conservation of the NP (118-126) epitope, researchers

can utilize publicly available resources such as the Influenza Research Database (IRD) and the

NCBI Influenza Virus Resource.[2][3] These databases contain a vast collection of influenza

virus sequences from various hosts, subtypes, and geographical locations.
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Data Presentation: Conservation of NP (118-126) Epitope
The following table summarizes the typical conservation profile of the NP (118-126) epitope

across major influenza A and B virus lineages. The data is representative of sequences

available in public databases. The canonical sequence for this epitope is RPQASGVYM.

Influenza
Strain/Subtype

Representative
Strains
Analyzed

NP (118-126)
Sequence

Amino Acid
Variations and
Frequency

Conservation
Percentage

Influenza

A/H1N1

A/California/07/2

009, A/Puerto

Rico/8/1934, and

contemporary

seasonal strains

RPQASGVYM

Minimal

variations

observed.

Occasional

single amino acid

substitutions at

low frequencies.

>98%

Influenza

A/H3N2

A/Hong

Kong/1/1968,

A/Fujian/411/200

2, and

contemporary

seasonal strains

RPQASGVYM

Highly

conserved. Rare,

sporadic single

amino acid

changes.

>98%

Avian Influenza

(H5N1)

A/goose/Guangd

ong/1/96,

A/Vietnam/1203/

2004, and other

avian isolates

RPQASGVYM

Generally

conserved.

Some variants

may exist in

specific avian

lineages.

>95%

Influenza B

B/Lee/1940,

B/Yamagata/16/8

8, B/Victoria/2/87

Varies from

Influenza A

consensus

Influenza B NP

has a different

consensus

sequence in this

region.

Low homology

with Influenza A
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Note: The conservation percentages are estimates based on available sequence data and may

vary with the inclusion of more diverse isolates. Influenza B nucleoprotein shows significant

divergence from Influenza A in this epitope region.[4]

Experimental Protocols
Protocol for Multiple Sequence Alignment of Influenza
Nucleoprotein
This protocol outlines the steps to perform a multiple sequence alignment to analyze the

conservation of the NP (118-126) region using Clustal Omega, a widely used alignment tool.[5]

Objective: To align NP protein sequences from different influenza strains and visually inspect

the conservation of the 118-126 amino acid region.

Materials:

A text file containing influenza NP protein sequences in FASTA format. These can be

obtained from the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).

[2][3]

Access to the ClustL Omega web server or a local installation.

Procedure:

Sequence Retrieval:

Navigate to the NCBI Influenza Virus Resource or the IRD.[2][3]

Search for nucleoprotein sequences from the desired influenza strains (e.g., H1N1, H3N2,

H5N1, Influenza B).

Select a representative set of sequences, including reference strains and recent isolates.

Download the sequences in FASTA format. Each sequence should have a unique

identifier.

Preparing the Input File:
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Open a plain text editor.

Copy and paste the FASTA sequences into the file. Ensure the format is correct (a header

line starting with ">" followed by the sequence on subsequent lines).

Performing the Alignment with Clustal Omega:

Go to the Clustal Omega website.

Select "Protein" as the sequence type.

Paste the FASTA sequences into the input window or upload the prepared text file.

Keep the default alignment parameters for a standard analysis.

Click the "Submit" button to start the alignment.

Analyzing the Alignment:

The results page will display the multiple sequence alignment.

Locate the region corresponding to amino acids 118-126 in the reference sequence.

Visually inspect the alignment for conservation and variations in this epitope.

The alignment viewer will use symbols to indicate the degree of conservation at each

position:

* (asterisk): Identical residues in all sequences.

: (colon): Conserved substitutions (residues with strongly similar properties).

. (period): Semi-conserved substitutions (residues with weakly similar properties).

Protocol for ELISPOT Assay to Measure Influenza-
Specific T-Cell Responses
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify

cytokine-secreting cells at the single-cell level, making it ideal for measuring T-cell responses to
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specific epitopes.

Objective: To quantify the frequency of NP (118-126)-specific, IFN-γ-secreting T-cells in a

sample of Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

96-well PVDF membrane ELISPOT plates

Anti-IFN-γ capture and detection antibodies

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

PBMCs isolated from blood samples

RPMI-1640 medium with 10% fetal bovine serum (FBS)

NP (118-126) peptide (RPQASGVYM)

Positive control (e.g., Phytohemagglutinin - PHA)

Negative control (medium only)

Automated ELISPOT reader

Procedure:

Plate Preparation:

Pre-wet the ELISPOT plate membrane with 35% ethanol for 30 seconds.

Wash the plate five times with sterile water.

Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.

Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.
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Cell Plating and Stimulation:

Prepare a single-cell suspension of PBMCs.

Wash the plate to remove the blocking solution.

Add 100 µL of cell suspension to each well (typically 2-3 x 10^5 cells/well).

Add 100 µL of the NP (118-126) peptide to the respective wells at a final concentration of

1-10 µg/mL.

Add positive control (PHA) and negative control (medium) to separate wells.

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection:

Wash the plate to remove cells.

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room

temperature.

Wash the plate and add the substrate. Monitor spot development.

Stop the reaction by washing with distilled water.

Analysis:

Allow the plate to dry completely.

Count the spots in each well using an automated ELISPOT reader.

The results are expressed as spot-forming units (SFU) per million cells.
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Protocol for Intracellular Cytokine Staining (ICS) for
Influenza-Specific T-Cells
Intracellular cytokine staining followed by flow cytometry allows for the multiparametric analysis

of T-cell responses, including the identification of cell phenotype and function.

Objective: To identify and quantify NP (118-126)-specific CD8+ T-cells that produce IFN-γ.

Materials:

PBMCs

NP (118-126) peptide

Brefeldin A and Monensin (protein transport inhibitors)

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and

intracellular cytokines (e.g., IFN-γ)

Fixation and permeabilization buffers

Flow cytometer

Procedure:

Cell Stimulation:

Add PBMCs to a 96-well plate (1-2 x 10^6 cells/well).

Add the NP (118-126) peptide to the appropriate wells. Include positive and negative

controls.

Incubate for 1-2 hours at 37°C.

Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.

Incubate for an additional 4-6 hours at 37°C.
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Surface Staining:

Wash the cells with FACS buffer (PBS with 2% FBS).

Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3,

anti-CD8).

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Fixation and Permeabilization:

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in

the dark.

Wash the cells with permeabilization buffer.

Resuspend the cells in permeabilization buffer.

Intracellular Staining:

Add the fluorochrome-conjugated anti-IFN-γ antibody.

Incubate for 30 minutes at room temperature in the dark.

Wash the cells twice with permeabilization buffer.

Acquisition and Analysis:

Resuspend the cells in FACS buffer.

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software to gate on CD3+CD8+ T-cells and determine

the percentage of IFN-γ-positive cells.

Visualizations
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T-Cell Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated upon the recognition of the

NP (118-126) epitope presented by an MHC class I molecule to the T-cell receptor (TCR) on a

CD8+ T-cell.
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Caption: TCR signaling cascade upon epitope recognition.
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Workflow for Influenza Epitope Conservation Analysis
The following diagram outlines the workflow for analyzing the conservation of an influenza virus

epitope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection

Sequence Analysis

Experimental Validation

Application

Define Target Epitope
(e.g., NP 118-126)

Search Sequence Databases
(NCBI, IRD)

Retrieve NP Sequences
(FASTA format)

Multiple Sequence Alignment
(Clustal Omega)

Analyze Conservation of Epitope Region

Synthesize Peptide Variants

T-Cell Assays
(ELISPOT, ICS)

Assess Immunogenicity of Variants

Inform Universal Vaccine Design

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b10799526?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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